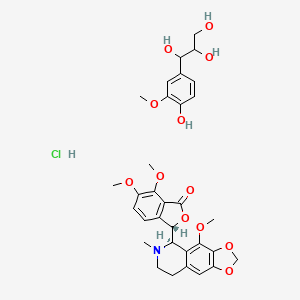

Duopect

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

76404-10-9 |

|---|---|

分子式 |

C32H38ClNO12 |

分子量 |

664.1 g/mol |

IUPAC 名称 |

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol;hydrochloride |

InChI |

InChI=1S/C22H23NO7.C10H14O5.ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11;/h5-6,9,17-18H,7-8,10H2,1-4H3;2-4,8,10-14H,5H2,1H3;1H/t17-,18+;;/m1../s1 |

InChI 键 |

VTQRVURBARCSPK-WCRQIBMVSA-N |

SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.COC1=C(C=CC(=C1)C(C(CO)O)O)O.Cl |

手性 SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.COC1=C(C=CC(=C1)C(C(CO)O)O)O.Cl |

规范 SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.COC1=C(C=CC(=C1)C(C(CO)O)O)O.Cl |

同义词 |

duopect |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Duopect in the Respiratory Tract

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of Duopect, a combination therapy targeting respiratory ailments characterized by mucus hypersecretion and impaired clearance. This document focuses on the synergistic actions of its constituent active pharmaceutical ingredients: the mucolytic agent bromhexine and the expectorant guaifenesin. Through a detailed examination of their molecular and physiological effects, this guide aims to elucidate the core principles of their therapeutic efficacy.

Executive Summary

This compound leverages a dual-pronged approach to alleviate respiratory congestion. Bromhexine, a synthetic derivative of the vasicine alkaloid, primarily acts as a mucolytic by altering the structure of mucus, thereby reducing its viscosity. Guaifenesin, a glyceryl guaiacolate ether, functions as an expectorant, increasing the volume and reducing the viscosity of bronchial secretions to facilitate their removal. This guide will dissect the individual and combined mechanisms of these agents, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Bromhexine: Mucolytic Action and Cellular Mechanisms

Bromhexine's primary role is to decrease the viscosity of sputum, making it easier to expectorate. This is achieved through a multi-faceted mechanism at the cellular level within the respiratory tract.

Depolymerization of Mucopolysaccharide Fibers

The viscosity of mucus is largely determined by the complex network of mucopolysaccharide fibers. Bromhexine has been shown to disrupt these fibers, leading to a reduction in sputum viscosity.[1] In patients treated with bromhexine, the mucopolysaccharide fibers in their sputum were observed to disappear within 7-12 days on average.[1]

Stimulation of Lysosomal Activity

A key aspect of bromhexine's mechanism involves the stimulation of lysosomal activity within mucus-secreting cells.[2] This leads to the release of hydrolytic enzymes that break down the acid mucopolysaccharide polymers in the respiratory tract.[2] This enzymatic degradation contributes significantly to the reduction in mucus viscosity.

Enhancement of Serous Secretion and Ciliary Action

Bromhexine stimulates the serous glands of the respiratory tract, increasing the production of a more watery, less viscous mucus. This helps to thin the thicker, more tenacious mucus. Additionally, bromhexine enhances the activity of the cilia, the hair-like structures that line the respiratory tract, promoting more efficient clearance of the loosened mucus.

Quantitative Analysis of Bromhexine's Efficacy

The following table summarizes key quantitative findings from studies on bromhexine's effects on respiratory secretions.

| Parameter | Study Population | Bromhexine Dosage | Results | Reference |

| Sputum Viscosity | Patients with chronic pulmonary diseases | 24 mg/day for 1 week | Statistically significant reduction (p < 0.01) | [1] |

| Sputum Production | Patients with chronic bronchitis | Not specified | Statistically significant increase (p < 0.01) | [1] |

| Total Phospholipids in Bronchoalveolar Fluid | Patients with chronic bronchitis | 48 mg/day for 15 days | Statistically significant increase (p < 0.05) | [1] |

Guaifenesin: Expectorant and Mucoactive Properties

Guaifenesin's primary function is to increase the volume and reduce the viscosity of respiratory secretions, thereby making coughs more productive.

Stimulation of the Gastropulmonary Reflex

The predominant theory behind guaifenesin's mechanism is the stimulation of the gastropulmonary reflex. By irritating the gastric mucosa, guaifenesin is thought to trigger a reflex nervous action that leads to an increase in the secretion of fluids from the glands of the respiratory tract. This increased fluid volume helps to hydrate and thin the mucus.

Direct Effects on Mucus Production and Properties

Recent in vitro studies suggest a more direct action of guaifenesin on the respiratory epithelium. At clinically relevant concentrations, guaifenesin has been shown to suppress the production of MUC5AC, a major gel-forming mucin, in a dose-dependent manner.[3][4] This reduction in mucin production is associated with decreased viscoelasticity of the mucus and increased mucociliary transport.[3]

Conflicting Evidence and Considerations

It is important to note that the clinical evidence for guaifenesin's efficacy in altering sputum properties is not uniformly positive. Some studies have reported no significant changes in sputum viscosity or volume after guaifenesin treatment.[5] However, a significant number of patients in some studies have reported a subjective preference for guaifenesin's mucolytic effect.[5]

Quantitative Analysis of Guaifenesin's Efficacy

The following table summarizes key quantitative findings from studies on guaifenesin's effects on respiratory secretions and clearance.

| Parameter | Study Population | Guaifenesin Dosage | Results | Reference |

| Mucociliary Clearance | Patients with chronic bronchitis | Not specified | Statistically significant improvement (P < 0.05) | [6] |

| MUC5AC Secretion Inhibition (in vitro) | IL-13-treated human airway epithelial cells | 10-300 μM | Concentration-dependent inhibition (IC50 at 24 hr ~100 μM) | [4] |

| Sputum Viscosity | Patients with chronic asthma | Not specified | No significant change | [5] |

Signaling Pathways and Logical Relationships

Bromhexine's Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for bromhexine's mucolytic action, focusing on its effect on lysosomal activity in mucus-secreting cells.

Caption: Proposed mechanism of bromhexine involving lysosomal enzyme release.

Guaifenesin's Logical Workflow

This diagram outlines the logical workflow of guaifenesin's proposed mechanisms of action, highlighting both the reflex and direct pathways.

Caption: Logical workflow of guaifenesin's expectorant mechanisms.

Experimental Protocols

In Vitro Assay of Mucolytic Activity

This protocol outlines a general method for assessing the mucolytic activity of agents like bromhexine in a laboratory setting.

-

Mucus Preparation: Porcine gastric mucin is dissolved in a Tris-HCl buffer solution to a final concentration of 20% to create a mucus simulant.[7]

-

Incubation: The mucolytic agent to be tested (e.g., bromhexine) is added to the mucin solution at various concentrations. The mixture is incubated at 37°C and a neutral pH (around 7.0) for a specified period, typically 30 minutes.[7]

-

Viscoelasticity Measurement: The viscoelastic properties of the mucin solution are measured before and after incubation with the test agent. This can be done using a rheometer or a simpler method like the glass plate method.[7]

-

Data Analysis: A significant decrease in the viscoelasticity of the mucin solution after incubation with the test agent indicates mucolytic activity.

Measurement of Mucociliary Clearance in Humans

This protocol describes a common method for evaluating the effect of drugs like guaifenesin on the efficiency of mucociliary clearance.

-

Tracer Inhalation: Subjects inhale an aerosol containing radioactive tracer particles, such as 99mTc-sulfur colloid.[6]

-

Gamma Scintigraphy: The distribution and clearance of the radioactive particles from the lungs are monitored over time using a gamma camera. Sequential scans are typically taken over several hours.[6]

-

Data Acquisition: The rate of removal of the tracer particles is calculated, which reflects the rate of mucociliary clearance.

-

Study Design: To assess the effect of a drug, a double-blind, placebo-controlled, crossover design is often employed. Subjects undergo the procedure after receiving the active drug and after receiving a placebo, with a washout period in between.[6]

-

Analysis: The mucociliary clearance rates after drug administration are compared to the rates after placebo administration to determine the drug's effect.

In Vitro Assay of Mucin Production

This protocol details a method for studying the direct effects of substances like guaifenesin on mucin production by respiratory epithelial cells.

-

Cell Culture: Human airway epithelial cells are cultured at an air-liquid interface to allow for differentiation into a mucociliary phenotype.[3]

-

Stimulation and Treatment: The differentiated cell cultures can be stimulated with an inflammatory mediator like IL-13 to induce MUC5AC hypersecretion.[4] The cells are then treated with varying concentrations of the test substance (e.g., guaifenesin) added to the basolateral medium.[3]

-

Sample Collection: Apical surface fluid and cell lysates are collected at different time points.[3]

-

ELISA for MUC5AC: The concentration of MUC5AC protein in the collected samples is quantified using an enzyme-linked immunosorbent assay (ELISA).[3]

-

Data Analysis: The levels of MUC5AC in the treated groups are compared to the control group to determine the effect of the test substance on mucin production and secretion.

Conclusion

The combination of bromhexine and guaifenesin in this compound provides a multifaceted approach to managing productive cough and respiratory congestion. Bromhexine directly targets the structure of mucus, reducing its viscosity through the depolymerization of mucopolysaccharide fibers and the stimulation of lysosomal enzymes. Guaifenesin complements this action by increasing the volume of bronchial secretions, primarily through the gastropulmonary reflex and potentially through direct effects on mucin-producing cells. The synergistic action of these two agents facilitates the clearance of mucus from the respiratory tract, leading to symptomatic relief. Further research is warranted to fully elucidate the intricate molecular interactions and to optimize the therapeutic application of this combination therapy.

References

- 1. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A role of lysosomal enzymes in the mechanism of mucolytic action of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of guaifenesin on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scholarly Article or Book Chapter | Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells | ID: 02870z22r | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. Effect of bromhexine and guaiphenesine on clinical state, ventilatory capacity and sputum viscosity in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A preliminary study of the effect of guaiphenesin on mucociliary clearance from the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Interplay of Narcotine Hydrochloride and Glyceryl Guaiacolate in Cough Management: A Technical Review

Executive Summary

The combination of narcotine hydrochloride (noscapine), a centrally acting antitussive, and glyceryl guaiacolate (guaifenesin), a peripherally acting expectorant, is a common strategy in the management of cough. This technical guide provides an in-depth analysis of the individual pharmacological profiles of these two active ingredients and explores the theoretical basis for their combined use. While the term "synergistic effect" is often associated with this combination, it is critical to note that a comprehensive review of publicly available scientific literature, including clinical trials and preclinical studies, reveals a lack of direct quantitative evidence to substantiate a synergistic, as opposed to an additive, relationship. This document, therefore, focuses on the well-established individual mechanisms of action and the complementary nature of their therapeutic effects. We will delve into the signaling pathways, present key experimental data in a structured format, and provide detailed protocols for seminal experiments, offering a robust resource for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Combination Therapy

Cough is a complex reflex arc that can be either productive (wet) or non-productive (dry). A productive cough is a crucial defense mechanism for clearing excess secretions from the airways, while a non-productive cough can be irritating and serve no physiological purpose. The therapeutic challenge often lies in managing coughs that present with both excessive, viscous mucus and a persistent, exhausting cough reflex. The combination of an expectorant like glyceryl guaiacolate with an antitussive like narcotine hydrochloride aims to address both facets of such a cough. The expectorant works to make the mucus less viscous and easier to expel, thereby making the cough more productive and effective. The antitussive, in turn, reduces the frequency and intensity of the coughing episodes, providing symptomatic relief. While this complementary action is the logical basis for their co-formulation, further research is required to determine if their interaction results in a synergistic effect, where the combined effect is greater than the sum of their individual effects.

Narcotine Hydrochloride (Noscapine): A Centrally Acting Antitussive

Narcotine, more commonly known as noscapine, is a benzylisoquinoline alkaloid derived from the opium poppy.[1] Despite its origin, it lacks the analgesic, euphoric, and addictive properties associated with other opioids.[2][3] Its primary therapeutic use is as a non-narcotic cough suppressant.[1][4]

Mechanism of Action

Noscapine's antitussive effect is primarily mediated through its agonist activity at sigma receptors in the brainstem's cough center.[1][4] This action suppresses the cough reflex without causing significant central nervous system depression.[2][4] Unlike other opioids, it does not cause respiratory depression.[2] There is also evidence suggesting that noscapine may have mild bronchodilatory effects.

dot

Pharmacokinetic Profile

Noscapine is well-absorbed orally, with a bioavailability of approximately 30%.[4] It undergoes metabolism in the liver and is excreted in the urine and feces.[4]

| Parameter | Value | Reference |

| Bioavailability | ~30% | [4] |

| Elimination Half-Life | 1.5 to 4 hours (mean 2.5 hours) | [4] |

| Metabolism | Hepatic | [4] |

| Excretion | Urine and Feces | [4] |

Key Experimental Protocols

Experiment: Evaluation of Antitussive Activity in a Citric Acid-Induced Cough Model (Guinea Pig)

-

Objective: To assess the cough-suppressant effects of noscapine.

-

Animals: Male Dunkin-Hartley guinea pigs.

-

Methodology:

-

Animals are placed in a whole-body plethysmograph to monitor respiratory patterns.

-

A baseline cough response is established by exposing the animals to an aerosol of 0.3 M citric acid for 5 minutes. The number of coughs is recorded.

-

Animals are then treated with either vehicle control or varying doses of noscapine administered orally or intraperitoneally.

-

After a set pretreatment time (e.g., 60 minutes), the animals are re-challenged with the citric acid aerosol.

-

The number of coughs post-treatment is recorded and compared to the baseline and vehicle control groups to determine the percentage of cough inhibition.

-

-

Endpoint: A significant reduction in the number of citric acid-induced coughs in the noscapine-treated group compared to the control group indicates antitussive activity.

Glyceryl Guaiacolate (Guaifenesin): A Peripherally Acting Expectorant

Glyceryl guaiacolate, or guaifenesin, is an expectorant that has been in use since 1952.[5] It is available in many over-the-counter and prescription cough and cold formulations.[5]

Mechanism of Action

Guaifenesin's primary mechanism of action is thought to be the stimulation of the gastric mucosa, which in turn initiates a reflex secretion of respiratory tract fluid via the vagus nerve (the gastro-pulmonary reflex).[6][7] This increase in fluid volume and decrease in mucus viscosity makes the cough more productive and aids in the clearance of phlegm.[6][7] Some in-vitro studies also suggest a direct effect on the respiratory epithelium.[6] Additionally, there is evidence that guaifenesin can inhibit cough reflex sensitivity.[8]

dot

References

- 1. ijss-sn.com [ijss-sn.com]

- 2. Evaluation of noscapine-licorice combination effects on cough relieving in COVID-19 outpatients: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of noscapine-licorice combination effects on cough relieving in COVID-19 outpatients: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. droracle.ai [droracle.ai]

- 7. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 8. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Duopect Combination Therapies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This document provides a detailed pharmacological overview of two distinct combination therapies marketed under the name Duopect. The primary focus is on the traditional formulation comprising Noscapine Hydrochloride and Guaifenesin, a centrally-acting antitussive and a peripherally-acting expectorant, respectively. Additionally, this guide examines the pharmacological properties of the herbal formulation, this compound Forte, which contains extracts from Coptis root and Ivy (Hedera helix) leaf. The document elucidates the mechanisms of action, pharmacokinetics, and pharmacodynamics of the individual active pharmaceutical ingredients. It includes structured data tables for quantitative comparison, detailed experimental protocols for key assays, and visual diagrams of critical signaling pathways to support further research and development. It is important to note that publicly available data on the pharmacokinetic and pharmacodynamic interactions of the combined ingredients within these specific formulations is scarce.

This compound (Noscapine and Guaifenesin Formulation)

This formulation combines a non-narcotic, centrally acting antitussive with a widely used expectorant to provide both suppression of the cough reflex and facilitation of mucus clearance.

Noscapine (also known as Narcotine)

Noscapine is a benzylisoquinoline alkaloid derived from the opium poppy that suppresses the cough reflex without causing significant sedative, analgesic, or euphoric effects.

Noscapine's primary antitussive effect is mediated through its activity as a sigma (σ) receptor agonist.[1][2][3] Unlike opioids such as codeine, it does not act on conventional opioid receptors to suppress cough.[4] Activation of σ-receptors in the cough center of the medulla oblongata is believed to be the core mechanism for its cough-suppressing activity. Additionally, noscapine has been shown to be a non-competitive inhibitor of bradykinin, a potent inflammatory mediator that can act on sensory C-fibers to induce cough.[2][5]

Noscapine exerts a dose-dependent antitussive effect. Preclinical studies in guinea pig models, where cough is induced by irritants like citric acid or capsaicin, are standard for evaluating the efficacy of antitussive agents.[3][4][6][7][8] While specific ED50 values are variable depending on the study protocol, systemically administered noscapine reliably inhibits cough in these models.[4]

Noscapine is rapidly absorbed after oral administration, but its bioavailability is subject to significant inter-individual variability and a pronounced, saturable first-pass metabolism in the liver.[5][9][10][11][12] This results in a non-linear dose-exposure relationship, where a threefold increase in dose can lead to a nine-fold increase in the area under the curve (AUC).[5][10] Metabolism is extensive, involving N-demethylation, hydroxylation, and glucuronidation, primarily via cytochrome P450 enzymes, with CYP2C9 being significantly involved.[9][12][13]

| Parameter | Value | Species | Reference |

| Oral Bioavailability | ~30% (highly variable) | Human | [12][14] |

| Time to Peak Plasma Conc. (Tmax) | 0.5 - 2.0 hours | Human | [9][15] |

| Elimination Half-life (t½) | 2.6 - 4.5 hours | Human | [5][10][14] |

| Volume of Distribution (Vd) | 4.7 - 5.05 L/kg | Human, Mouse | [12][14][16] |

| Total Body Clearance | 22 ml/min/kg (IV) | Human | [12][14] |

Table 1: Summary of Pharmacokinetic Parameters for Noscapine.

Guaifenesin (also known as Glyceryl Guaiacolate)

Guaifenesin is an expectorant that aims to increase the volume and reduce the viscosity of respiratory secretions, thereby making coughs more productive.[17]

The precise mechanism of guaifenesin remains under investigation, with two primary theories proposed:

-

Reflex Stimulation: Guaifenesin is thought to irritate the gastric mucosa, which in turn stimulates vagal afferent nerves. This leads to a reflex parasympathetic stimulation of bronchial glands (a "gastro-pulmonary reflex"), increasing the volume and hydration of respiratory secretions.[18][19] Evidence from rat models where intravenous administration (bypassing the gastric mucosa) failed to increase secretions supports this theory.[19]

-

Direct Action: In vitro studies using human airway epithelial cells suggest a more direct effect. At clinically relevant concentrations, guaifenesin has been shown to suppress the production and secretion of MUC5AC, a key gel-forming mucin.[20] This action reduces the viscoelasticity of mucus and enhances mucociliary transport.[20]

The clinical efficacy of guaifenesin is aimed at converting a non-productive, dry cough into a more productive cough that clears phlegm. Its utility has been demonstrated more consistently in chronic respiratory conditions with stable mucus production, such as chronic bronchitis.[17][21][22] Studies in acute upper respiratory tract infections have yielded less consistent results.[21][22]

Guaifenesin is well-absorbed orally with a rapid onset of action and a short half-life, necessitating frequent dosing with immediate-release formulations.[23] It is metabolized, with β-(2-methoxyphenoxy) lactic acid being the major urinary metabolite.[23]

| Parameter | Value | Species | Reference |

| Absorption | Rapidly absorbed from GI tract | Human | [15] |

| Time to Peak Plasma Conc. (Tmax) | ~0.5 - 0.7 hours | Human (Child/Adult) | [23] |

| Elimination Half-life (t½) | ~0.8 - 1.0 hour | Human | [23] |

| Metabolism | Hepatic | Human | [15] |

| Excretion | Primarily renal as metabolites | Human |

Table 2: Summary of Pharmacokinetic Parameters for Guaifenesin.

This compound Forte (Herbal Formulation)

This formulation utilizes plant extracts for its therapeutic effect, combining the anti-inflammatory properties of Coptis root with the secretolytic and bronchodilatory effects of ivy leaf.

Coptis Root Extract (Active Component: Berberine)

Berberine is the primary isoquinoline alkaloid in Coptis root and is responsible for its potent anti-inflammatory and antimicrobial activities.

Berberine exerts broad anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways. In models of lung inflammation, berberine has been shown to:

-

Inhibit NF-κB Signaling: It prevents the phosphorylation and degradation of IκB, thereby blocking the nuclear translocation of the NF-κB p65 subunit. This downregulates the expression of numerous inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[1]

-

Modulate MAPK Pathways: It can suppress the activation of p38 and JNK MAPK pathways, which are also involved in the inflammatory response.

-

Inhibit JAK2/STAT3 Pathway: In lipopolysaccharide (LPS)-induced lung injury models, berberine has been shown to inhibit the phosphorylation of JAK2 and STAT3, further reducing the inflammatory cascade.[18]

In preclinical models of acute lung injury induced by LPS, berberine significantly reduces the infiltration of inflammatory cells into the lungs and decreases the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in both bronchoalveolar lavage fluid and serum.[18] While potent in vitro, its in vivo efficacy is limited by poor bioavailability.

Berberine's clinical application is significantly hampered by its very low oral bioavailability (<1%). This is due to poor absorption, first-pass metabolism in the intestine and liver, and its substrate affinity for P-glycoprotein, which actively pumps it out of cells. Metabolism involves Phase I (demethylenation) and Phase II (glucuronidation and sulfation) reactions.[4]

| Parameter | Value | Species | Reference |

| Oral Bioavailability | < 1% | Rat | [4] |

| Metabolism | Extensive Phase I & II | Human, Rat | [4] |

| Excretion | Fecal, Biliary, Urinary | Rat | [4] |

Table 3: Summary of Pharmacokinetic Parameters for Berberine.

Ivy (Hedera helix) Leaf Extract (Active Component: α-Hederin)

Ivy leaf extract is used for its expectorant and spasmolytic (bronchodilatory) properties, which are primarily attributed to its triterpenoid saponins, particularly α-hederin.

The primary mechanism of α-hederin involves the modulation of β2-adrenergic receptors on airway smooth muscle and alveolar type II cells. Instead of acting as a direct agonist, α-hederin inhibits the internalization of β2-adrenergic receptors upon agonist stimulation.[20] This is achieved by indirectly inhibiting G protein-coupled receptor kinase 2 (GRK2), which is responsible for phosphorylating the receptor and marking it for desensitization and internalization.[10] By keeping the receptors on the cell surface and responsive, α-hederin enhances the endogenous β2-adrenergic signaling cascade, leading to:

-

Increased intracellular cAMP: Prolonged receptor activity leads to higher levels of cyclic adenosine monophosphate (cAMP).[20]

-

Bronchodilation: Increased cAMP in airway smooth muscle cells promotes relaxation.

-

Secretolysis: Increased cAMP in alveolar type II cells stimulates the production of surfactant, which lowers the viscosity of bronchial mucus.

In vitro studies on human airway smooth muscle cells pre-treated with α-hederin (1 µM) show a significant increase in intracellular cAMP levels (approx. 13.5 ± 7.0%) under stimulating conditions.[20] This enhanced β-adrenoceptor-mediated relaxation of pre-contracted bovine tracheal smooth muscle strips has also been demonstrated.

Pharmacokinetic data for ivy saponins is limited. Studies suggest that the bioavailability of hederacoside C (a precursor to α-hederin) is very low, whether administered as a pure compound or as part of an extract.

Key Experimental Protocols

Protocol: Evaluation of Antitussive Activity (Citric Acid-Induced Cough in Guinea Pig)

This protocol is a standard preclinical model for assessing the efficacy of centrally-acting antitussive agents like noscapine.[8]

-

Animal Model: Male Hartley guinea pigs (300-400g) are used. Animals are acclimatized for at least one week prior to the experiment.

-

Apparatus: Animals are placed, conscious and unrestrained, in a whole-body plethysmograph chamber connected to a pneumotachograph to measure respiratory airflow. Coughs are identified by characteristic changes in airflow (a large inspiratory effort followed by a forceful expiratory burst) and are confirmed by an audible cough sound.

-

Tussive Challenge: An aerosol of citric acid (e.g., 0.4 M solution) is nebulized and delivered into the chamber for a fixed period (e.g., 5 minutes).[7]

-

Drug Administration: The test compound (Noscapine) or vehicle control is administered systemically (e.g., intraperitoneally or orally) at a predetermined time (e.g., 30-60 minutes) before the citric acid challenge.

-

Data Acquisition: The number of coughs is recorded during the challenge and for a 5-10 minute observation period immediately following.[7]

-

Analysis: The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle-treated control group. Dose-response curves can be generated to determine the ED50.

Protocol: Evaluation of Expectorant Activity (In Vitro Mucociliary Clearance)

This protocol assesses the direct effects of compounds like guaifenesin on mucus properties and transportability using cultured human airway cells.[20]

-

Cell Culture: Human bronchial epithelial cells are cultured on permeable supports at an air-liquid interface (ALI) for several weeks until they form a fully differentiated, ciliated, mucus-producing epithelium.

-

Drug Treatment: Guaifenesin is added to the basolateral medium (to mimic systemic exposure) at clinically relevant concentrations (e.g., 10-100 µg/mL) for a specified duration (e.g., 1 to 24 hours).

-

Mucociliary Transport Measurement: The movement of cell debris or fluorescent microspheres on the apical surface of the culture is recorded using time-lapse video microscopy. The velocity of particle movement is quantified using image analysis software.

-

Mucin Secretion Assay: Apical surface liquid is collected and the concentration of MUC5AC protein is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Mucus Rheology: The collected mucus is analyzed using a microrheometer to determine its dynamic viscoelasticity (viscosity and elasticity).

-

Analysis: The effects of guaifenesin on transport rates, mucin concentration, and viscoelastic properties are compared to vehicle-treated controls.

Protocol: β2-Adrenergic Receptor Internalization Assay

This assay is used to determine the effect of compounds like α-hederin on receptor regulation.

-

Cell Line: A stable cell line, such as HEK-293 cells, is used. The cells are transfected to overexpress the human β2-adrenergic receptor, often tagged with a fluorescent protein like Green Fluorescent Protein (GFP) for visualization.

-

Pre-treatment: Cells are pre-incubated with the test compound (α-hederin, e.g., 1 µM) or vehicle for a specified period (e.g., 12-24 hours).[10]

-

Agonist Stimulation: A β2-adrenergic agonist (e.g., 1 µM Isoproterenol or Terbutaline) is added to the cells to induce receptor phosphorylation, desensitization, and internalization.

-

Imaging: The subcellular localization of the GFP-tagged receptors is visualized using high-content fluorescence microscopy or confocal microscopy. In unstimulated cells, fluorescence is localized to the plasma membrane. Upon agonist stimulation, fluorescence redistributes into intracellular vesicles (endosomes).

-

Quantification: Image analysis algorithms are used to quantify the degree of internalization by measuring the intensity and number of intracellular fluorescent vesicles relative to the fluorescence remaining at the plasma membrane.

-

Analysis: The extent of receptor internalization in cells pre-treated with α-hederin is compared to that in vehicle-treated cells to determine the inhibitory effect.

Signaling Pathways and Workflows

Signaling Pathway for Berberine's Anti-inflammatory Action

Caption: Berberine inhibits the LPS-induced NF-κB inflammatory pathway.

Signaling Pathway for α-Hederin's Action on β2-Adrenergic Receptors

Caption: α-Hederin inhibits GRK2-mediated β2-AR internalization, enhancing cAMP signaling.

General Experimental Workflow for Antitussive/Expectorant Drug Evaluation

Caption: A generalized workflow for the discovery and development of cough and cold medicines.

References

- 1. Berberine Ameliorates Inflammation in Acute Lung Injury via NF-κB/Nlrp3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fibromyalgiatreatment.com [fibromyalgiatreatment.com]

- 3. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Airway opioid receptors mediate inhibition of cough and reflex bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of oral noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Sensitivity of the cough reflex in awake guinea pigs, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Semi-Mechanistic Population Pharmacokinetic Model of Noscapine in Healthy Subjects Considering Hepatic First-Pass Extraction and CYP2C9 Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-Hederin inhibits G protein-coupled receptor kinase 2-mediated phosphorylation of β2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Semi-Mechanistic Population Pharmacokinetic Model of Noscapine in Healthy Subjects Considering Hepatic First-Pass Extraction and CYP2C9 Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Berberine administrated with different routes attenuates inhaled LPS-induced acute respiratory distress syndrome through TLR4/NF-κB and JAK2/STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of guaifenesin on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antitussive efficacy of the current treatment protocol for refractory chronic cough: our real-world experience in a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protective effect of berberine against LPS-induced injury in the intestine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Berberine administrated with different routes attenuates inhaled LPS-induced acute respiratory distress syndrome through TLR4/NF-κB and JAK2/STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Alpha-hederin, but not hederacoside C and hederagenin from Hedera helix, affects the binding behavior, dynamics, and regulation of beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of guaifenesin on nasal mucociliary clearance and ciliary beat frequency in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. innoprot.com [innoprot.com]

- 23. Internalized β2-Adrenergic Receptors Inhibit Subcellular Phospholipase C-Dependent Cardiac Hypertrophic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Historical Clinical Data on Duopect Efficacy: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive analysis of the available historical clinical data on the efficacy of Duopect, a combination drug product historically formulated with narcotine hydrochloride and glyceryl guaiacolate. Due to the limited public availability of the full dataset from early clinical trials, this whitepaper focuses on the known experimental design of a key 1976 study, the well-established mechanisms of action of its active pharmaceutical ingredients, and a framework for interpreting its therapeutic effects. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development and respiratory medicine.

Introduction

This compound, in its formulation containing narcotine hydrochloride and glyceryl guaiacolate, was developed as a combination therapy for respiratory conditions characterized by cough and mucus production. The rationale for this combination lies in the complementary actions of its components: the antitussive (cough-suppressing) effects of narcotine and the expectorant (mucus-clearing) properties of glyceryl guaiacolate. This whitepaper will delve into the historical clinical evaluation of this product and the scientific basis for its efficacy.

Historical Clinical Trial Data

A key clinical study evaluating the efficacy of this compound was published in 1976 in Archives of Immunology and Therapy Experimental (Warsaw). While the full text and raw quantitative data are not widely available in public databases, the study's abstract provides crucial insights into its design and outcomes.

Summary of the 1976 Clinical Trial

A 1976 double-blind, placebo-controlled clinical trial assessed the efficacy of this compound, a combination of narcotine hydrochloride and glyceryl guaiacolate, in 62 patients suffering from chronic bronchitis. The study aimed to evaluate the preparation's effect on the intensity and frequency of both cough and expectoration. This compound was compared against narcotine alone and a placebo. The published abstract concludes that this compound was an effective antitussive and expectorant medication, with only minimal and transient side effects reported.

Data Presentation

Specific quantitative data from the 1976 trial are not available in the reviewed literature. However, for the benefit of researchers designing similar studies, the following table outlines the key parameters that were likely assessed, based on the study's description.

| Parameter | This compound (Narcotine + Glyceryl Guaiacolate) | Narcotine | Placebo |

| Cough Frequency | |||

| Mean change from baseline | Data not available | Data not available | Data not available |

| % of patients with significant reduction | Data not available | Data not available | Data not available |

| Cough Intensity | |||

| Mean change from baseline (e.g., on a VAS scale) | Data not available | Data not available | Data not available |

| % of patients with improved score | Data not available | Data not available | Data not available |

| Sputum Volume/Expectoration | |||

| Mean change from baseline | Data not available | Data not available | Data not available |

| Sputum Viscosity | |||

| Mean change from baseline | Data not available | Data not available | Data not available |

| Adverse Events | |||

| Incidence and nature of side effects | Minimal and transient | Data not available | Data not available |

Experimental Protocols

Based on the abstract of the 1976 study, the experimental protocol can be outlined as follows.

Study Design

-

Type: Double-blind, placebo-controlled, comparative clinical trial.

-

Patient Population: 62 patients diagnosed with chronic bronchitis.

-

Interventions:

-

Group 1: this compound (narcotine hydrochloride + glyceryl guaiacolate)

-

Group 2: Narcotine hydrochloride alone

-

Group 3: Placebo

-

-

Primary Endpoints:

-

Change in cough frequency.

-

Change in cough intensity.

-

Change in expectoration (sputum production).

-

-

Secondary Endpoints:

-

Incidence and severity of adverse events.

-

Assessment Methods

The study utilized a "preferential test" to evaluate the effects of the treatments. While the specific details of this test are not provided in the abstract, it likely involved patient-reported outcomes and physician assessments of cough and expectoration parameters. Standard methods for such assessments in that era would have included:

-

Cough Frequency and Intensity: Patient diaries, cough counts, and visual analog scales (VAS) for severity.

-

Expectoration: Sputum sample collection to measure volume and assess viscosity.

-

Safety: Monitoring and recording of any patient-reported side effects.

Mechanisms of Action & Signaling Pathways

The efficacy of this compound is attributable to the distinct and complementary pharmacological actions of its two active ingredients.

Narcotine Hydrochloride (Noscapine)

Narcotine, also known as noscapine, is a non-addictive, centrally acting antitussive. Its primary mechanism of action is distinct from opioid antitussives like codeine.

-

Sigma Receptor Agonism: Noscapine's antitussive effects are primarily mediated through its activity as a sigma receptor agonist in the brain's cough center.[1]

-

Bradykinin Antagonism: It has been shown to antagonize bradykinin-mediated bronchoconstriction, which can be a factor in certain types of cough.

-

Tubulin Interaction: Noscapine also interacts with tubulin, which may contribute to its broader pharmacological profile, though the direct link to its antitussive effect is less clear.[2]

Glyceryl Guaiacolate (Guaifenesin)

Glyceryl guaiacolate, more commonly known as guaifenesin, is an expectorant. Its mechanism of action is thought to be multifaceted.

-

Gastropulmonary Reflex: The primary proposed mechanism is the stimulation of gastric mucosal receptors.[3][4] This irritation is believed to trigger a vagally-mediated reflex that increases the volume and reduces the viscosity of respiratory secretions.[4][5]

-

Direct Action on Respiratory Epithelium: Some evidence suggests a direct effect on the secretory glands of the respiratory tract, further promoting the production of thinner, more easily expectorated mucus.

-

Mucus Properties: Guaifenesin has been shown to decrease the adhesiveness and surface tension of mucus, aiding in its clearance.[4]

Integrated Efficacy of this compound

The combination of narcotine and glyceryl guaiacolate in this compound provides a dual-action approach to managing productive cough.

Conclusion

While the complete quantitative data from the pivotal 1976 clinical trial on this compound (narcotine hydrochloride and glyceryl guaiacolate) is not readily accessible, the available information on its experimental design and the well-documented mechanisms of its components provide a strong scientific rationale for its efficacy as an antitussive and expectorant. The combination of a centrally acting cough suppressant with a peripherally acting expectorant addresses two key symptoms of respiratory ailments like chronic bronchitis. This whitepaper serves as a foundational document for researchers interested in the historical context and scientific basis of this combination therapy, and as a guide for designing future clinical investigations in this area.

References

- 1. What is Noscapine used for? [synapse.patsnap.com]

- 2. Facebook [cancer.gov]

- 3. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guaifenesin - Wikipedia [en.wikipedia.org]

Ambroxol Hydrochloride: In Vitro Mechanistic Insights

An in-depth analysis of the in vitro studies of the constituent components of a representative dual-action respiratory agent, comprising a mucolytic (Ambroxol) and a bronchodilator (Clenbuterol), is presented in this technical guide. Due to the unavailability of specific information for a product named "Duopect," this whitepaper focuses on this common and therapeutically relevant combination. The following sections detail the experimental protocols, quantitative data, and cellular mechanisms elucidated through in vitro research for each component.

Ambroxol is a mucolytic agent known to facilitate the clearance of mucus from the respiratory tract. Its in vitro effects have been extensively studied to understand its cellular and molecular mechanisms of action, which extend beyond simple mucolysis to include anti-inflammatory and antioxidant properties.

Mucolytic and Secretagogue Effects

Ambroxol's primary function is to alter the composition and viscosity of respiratory mucus. In vitro studies have demonstrated its ability to increase the secretion of less viscous mucus and enhance the production of pulmonary surfactant.

Quantitative Data on Ambroxol's Effects

| Experimental Model | Parameter Measured | Key Finding | Reference |

| Human Bronchial Epithelial Cells (BEAS-2B) | MUC5AC Mucin Gene Expression | Ambroxol (at concentrations of 10 and 30 µM) significantly decreased the expression of the MUC5AC gene, which is responsible for producing a major component of airway mucus. | |

| Human Lung Mucoepidermoid Carcinoma Cells (NCI-H292) | Mucin Production (Glycoconjugate analysis) | Treatment with Ambroxol led to a significant reduction in the production of high molecular weight glycoproteins (mucins). | |

| Type II Pneumocytes (A549 cells) | Surfactant Protein A (SP-A) Secretion | Ambroxol was shown to stimulate the secretion of SP-A, a key component of pulmonary surfactant that reduces surface tension in the alveoli. |

Experimental Protocol: Mucin Gene Expression Analysis

A representative protocol for quantifying the effect of Ambroxol on mucin gene expression in bronchial epithelial cells is as follows:

-

Cell Culture: Human bronchial epithelial cells (e.g., BEAS-2B) are cultured in an appropriate medium until they reach 80-90% confluency.

-

Treatment: The cells are then treated with varying concentrations of Ambroxol hydrochloride (e.g., 1, 10, 30 µM) or a vehicle control for a specified period (e.g., 24 hours).

-

RNA Extraction: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent, followed by purification.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The expression of the target mucin gene (e.g., MUC5AC) is quantified using qPCR with specific primers. A housekeeping gene (e.g., GAPDH) is used for normalization.

-

Data Analysis: The relative expression of the MUC5AC gene is calculated using the ΔΔCt method, comparing the Ambroxol-treated groups to the control group.

Anti-inflammatory Effects

In vitro studies have also elucidated the anti-inflammatory properties of Ambroxol.

Quantitative Data on Ambroxol's Anti-inflammatory Effects

| Cell Line | Inflammatory Stimulus | Parameter Measured | Key Finding | Reference |

| Human Polymorphonuclear Leukocytes (PMNs) | N-formyl-methionyl-leucyl-phenylalanine | Inhibition of Oxidative Burst | Ambroxol demonstrated a significant inhibitory effect on the oxidative burst in stimulated PMNs. | |

| Human Monocytes | Lipopolysaccharide (LPS) | Cytokine Release (IL-1β, TNF-α) | Ambroxol was found to inhibit the release of pro-inflammatory cytokines IL-1β and TNF-α from LPS-stimulated monocytes. |

Signaling Pathway: Ambroxol's Influence on Mucus Production

Caption: Ambroxol's inhibitory effect on the PKC/MAPK signaling pathway, reducing MUC5AC gene expression.

Clenbuterol: In Vitro Bronchodilatory Mechanisms

Clenbuterol is a potent, long-acting β2-adrenergic agonist. Its primary therapeutic effect is the relaxation of bronchial smooth muscle, leading to bronchodilation. In vitro studies have been crucial in characterizing its receptor binding affinity, downstream signaling, and functional effects on airway smooth muscle cells.

β2-Adrenergic Receptor Activation and Downstream Signaling

Clenbuterol exerts its effects by binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a well-defined signaling cascade.

Quantitative Data on Clenbuterol's In Vitro Activity

| Experimental System | Parameter Measured | Key Finding |

| Isolated Guinea Pig Tracheal Strips | Relaxation of pre-contracted tissue (EC50) | Clenbuterol induced a concentration-dependent relaxation of tracheal smooth muscle, with a high potency (low EC50 value). |

| Chinese Hamster Ovary (CHO) cells expressing human β2-receptors | cAMP Accumulation (EC50) | Clenbuterol stimulated a significant increase in intracellular cyclic AMP (cAMP) levels, indicating effective receptor agonism. |

| Airway Smooth Muscle Cells | Intracellular Calcium ([Ca2+]i) Levels | Following stimulation of β2-receptors by Clenbuterol, a decrease in intracellular calcium concentration is observed, contributing to muscle relaxation. |

Experimental Protocol: cAMP Accumulation Assay

A standard protocol to measure Clenbuterol-induced cAMP accumulation is as follows:

-

Cell Culture: CHO cells stably expressing the human β2-adrenergic receptor are cultured to near confluency in 96-well plates.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: The cells are then stimulated with a range of Clenbuterol concentrations for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorescence-based assay.

-

Data Analysis: The results are plotted as a concentration-response curve, and the EC50 value (the concentration of Clenbuterol that produces 50% of the maximal response) is calculated.

Signaling Pathway: Clenbuterol's Bronchodilatory Action

Caption: Clenbuterol activates the β2-AR/cAMP/PKA pathway, leading to airway smooth muscle relaxation.

Duopect's Effect on Mucociliary Clearance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current scientific understanding of the effects of Duopect's active ingredients, bromhexine and guaifenesin, on mucociliary clearance. There is a notable lack of clinical trial data and quantitative studies on the combination product "this compound" itself. Therefore, this guide focuses on the individual actions of its components, drawing from in vitro and in vivo studies.

Introduction

This compound is a combination medication containing bromhexine, a mucolytic agent, and guaifenesin, an expectorant. It is prescribed for respiratory conditions characterized by excessive or viscous mucus to facilitate its removal from the respiratory tract and improve mucociliary clearance.[1] This technical guide provides an in-depth review of the available scientific data on the effects of these two active ingredients on the physiological processes governing mucus transport.

Quantitative Data on the Effects of Bromhexine and Guaifenesin on Mucociliary Clearance

The following tables summarize the quantitative findings from various studies on the individual effects of bromhexine and guaifenesin on key parameters of mucociliary clearance.

Table 1: Effects of Bromhexine on Sputum Properties and Mucociliary Clearance

| Parameter | Study Population | Dosage | Key Findings | Significance | Reference |

| Sputum Viscosity | Patients with chronic bronchitis | 8 mg three times a day for 14 days | Statistically significant reduction in sputum viscosity. | p < 0.01 | [2] |

| Sputum Volume | Patients with chronic bronchitis | 8 mg three times a day for 14 days | Statistically significant increase in sputum production. | p < 0.01 | [2] |

| Mucociliary Clearance | Not specified | Not specified | Progressive reduction in the glycoprotein fiber content of sputum. | p < 0.01 | [2] |

| Residual Shear Viscosity | Mini-pigs | 0.5, 1.0, and 2.0 mg/kg twice daily for five days | Reduction in residual shear viscosity. | p < 0.05 | [3] |

| Instantaneous Shear Compliance | Mini-pigs | 0.5, 1.0, and 2.0 mg/kg twice daily for five days | Increase in instantaneous shear compliance at all dose levels. | p < 0.005 | [3] |

Table 2: Effects of Guaifenesin on Mucus Properties and Mucociliary Transport

| Parameter | Model | Dosage/Concentration | Key Findings | Significance | Reference |

| MUC5AC Secretion | IL-13-stimulated human airway epithelial cells | 10-300 µM | Concentration-dependent inhibition of MUC5AC secretion (IC50 at 24 hr ~100 µM). | - | [4] |

| MUC5AC Content | IL-13-stimulated human airway epithelial cells | 10-300 µM | Concentration-dependent reduction in cellular MUC5AC content (IC50 at 24 hr ~150 µM). | - | [4] |

| Mucociliary Transport Rates (MTR) | IL-13-stimulated human airway epithelial cells | 10-300 µM | Increased MTR. | - | [4] |

| Mucus Elasticity (G') and Viscosity (G") | IL-13-stimulated human airway epithelial cells | 30 µM and 100 µM | Decreased both G' and G" by approximately one order of magnitude. | - | [4] |

| Mucociliary Clearance | Chronic bronchitic patients | Not specified | Faster removal of inhaled radioactive tracer particles. | p < 0.05 | [5] |

| Nasal Mucociliary Clearance (Saccharine Transit Time) | Healthy volunteers | Not specified | No significant change. | p = 0.94 | [6] |

| Ciliary Beat Frequency (CBF) | Healthy volunteers (ex vivo) | Not specified | No significant change. | p = 0.46 | [6] |

| Sputum Volume and Properties | Adolescents and adults with acute respiratory tract infections | 1200 mg extended-release twice daily for 1 week | No significant differences compared to placebo. | p > 0.05 | [7] |

Mechanisms of Action

Bromhexine

Bromhexine's primary mechanism of action is mucolytic, involving the breakdown of mucopolysaccharide fibers in mucus, which reduces its viscosity.[1] Evidence suggests that bromhexine induces the liberation of lysosomal enzymes within mucus-secreting cells. These enzymes are thought to enzymatically degrade the acid glycoprotein polymers that contribute to mucus viscosity.

Guaifenesin

Guaifenesin is thought to exert its expectorant effect through a neurogenic mechanism.[2] It is believed to stimulate vagal afferent nerves in the gastric mucosa, leading to a reflex increase in the secretion of more fluid, less viscous mucus in the respiratory tract. More recent in vitro studies suggest a direct effect on airway epithelial cells, including the suppression of MUC5AC mucin production.[8] There is also evidence suggesting a potential role of purinergic signaling, where ATP released from epithelial cells acts on P2Y2 receptors to regulate ion transport and ciliary activity. While a direct link between guaifenesin and this pathway is not firmly established, it represents a plausible mechanism for its effects on mucus hydration and clearance.

Experimental Protocols

In Vitro Measurement of Mucin Secretion

A common method for quantifying mucin secretion, particularly MUC5AC, involves the use of an enzyme-linked immunosorbent assay (ELISA).[8][9][10]

-

Cell Culture: Primary human bronchial epithelial cells are cultured on permeable supports at an air-liquid interface to differentiate into a mucociliary epithelium.

-

Treatment: The differentiated cultures are treated with the test compound (e.g., guaifenesin) at various concentrations for a specified duration.

-

Sample Collection: The apical surface of the cultures is washed to collect secreted mucins. Cell lysates can also be prepared to measure intracellular mucin content.

-

ELISA Protocol: A sandwich ELISA is typically employed.[9]

-

A microtiter plate is coated with a capture antibody specific for the mucin of interest (e.g., MUC5AC).

-

Standards and samples are added to the wells and incubated.

-

After washing, a detection antibody that binds to a different epitope on the mucin is added.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

A substrate is introduced, and the resulting colorimetric change is measured using a spectrophotometer.

-

-

Quantification: The concentration of the mucin in the samples is determined by comparing the absorbance values to a standard curve generated from known concentrations of purified mucin.

In Vivo Mucociliary Clearance Measurement using Radioaerosol

This technique allows for the non-invasive measurement of mucociliary clearance in human subjects.[11][12][13][14][15]

-

Radioaerosol Generation: An insoluble aerosol, such as albumin colloid or sulfur colloid, is labeled with a gamma-emitting radionuclide, typically Technetium-99m (99mTc).

-

Inhalation: The subject inhales the radioaerosol under controlled conditions to ensure deposition throughout the tracheobronchial tree.

-

Imaging: A gamma camera is used to acquire sequential images of the lungs over a period of several hours. This allows for the tracking of the radioactive particles as they are cleared from the airways.

-

Data Analysis: The rate of clearance is determined by measuring the decrease in radioactivity in the lungs over time. This can be expressed as the percentage of the initial radioactivity cleared at specific time points.

References

- 1. Clinical trial of bromhexine in severe chronic bronchitics during winter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological Regulation of ATP Release at the Apical Surface of Human Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mucin degradation niche as a driver of microbiome composition and Akkermansia muciniphila abundance in a dynamic gut model is donor independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A preliminary study of the effect of guaiphenesin on mucociliary clearance from the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of guaifenesin on nasal mucociliary clearance and ciliary beat frequency in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Effect of guaifenesin on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mucin-5AC (MUC5AC) ELISA — Technical Guide for High-Specificity Quantification (Research Use Only) – Excelimmune Immunity Reagents [excelimmune.com]

- 10. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo detection of pulmonary mucociliary clearance: present challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pulmonary radioaerosol mucociliary clearance assessment: searching for genotype-specific differences and potential as an outcome measure in primary ciliary dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radioaerosol assessment of mucociliary clearance: towards definition of a normal range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. [Assessment of mucociliary clearance using the radioaerosol method in chronic lung diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antitussive Properties of Noscapine in Combination Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine, a benzylisoquinoline alkaloid derived from the opium poppy, has a long-standing history as a centrally acting antitussive agent. Unlike opioid-based cough suppressants, noscapine is non-addictive and lacks sedative effects, making it a favorable candidate for therapeutic use.[1][2] Its primary mechanism of action is mediated through agonism of the sigma-1 receptor, a unique intracellular chaperone protein. This technical guide provides an in-depth analysis of noscapine's antitussive properties, with a particular focus on its potential in combination therapy. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development in this area.

Introduction

Cough is a protective reflex essential for clearing the airways. However, chronic or excessive coughing can be debilitating and is a common symptom of various respiratory and non-respiratory conditions. Current antitussive therapies often have limitations, including side effects and variable efficacy. Noscapine presents a promising alternative or adjunct to existing treatments.[3][4] This guide explores the scientific basis for noscapine's antitussive activity and its synergistic potential when combined with other agents.

Mechanism of Action: The Role of the Sigma-1 Receptor and Beyond

Noscapine's primary antitussive effect is attributed to its activity as a sigma-1 receptor agonist.[5] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which is involved in regulating cellular stress responses and neuronal excitability.[5]

Sigma-1 Receptor Signaling Pathway

Activation of the sigma-1 receptor by noscapine is thought to modulate the cough reflex via the following proposed pathway:

-

Binding and Activation: Noscapine binds to and activates the sigma-1 receptor in neurons within the medullary cough center.[5][6]

-

Modulation of Intracellular Calcium: Sigma-1 receptor activation has been shown to modulate intracellular calcium (Ca2+) levels. It can attenuate increases in intracellular Ca2+ concentrations, which are crucial for neuronal excitability and neurotransmitter release.[7][8]

-

Regulation of Ion Channels: The sigma-1 receptor can interact with and modulate the activity of various voltage-gated ion channels, including sodium (Na+) and potassium (K+) channels, on sensory neurons.[9][10] This modulation can reduce neuronal hyperexcitability in the cough reflex pathway.

-

Inhibition of Neuronal Firing: By modulating Ca2+ and other ion channels, noscapine ultimately leads to a reduction in the firing rate of neurons in the cough center, thereby suppressing the cough reflex.

Interaction with the Bradykinin Pathway

Evidence suggests that noscapine may also exert its antitussive effects by interfering with the bradykinin pathway.[2][11] Bradykinin, a potent inflammatory mediator, can induce cough, particularly the persistent dry cough associated with angiotensin-converting enzyme (ACE) inhibitors.[11][12] Preclinical studies in guinea pigs have shown that noscapine can inhibit bradykinin-induced cough.[11] This effect is not mediated by opioid receptors.[11] A clinical study demonstrated that noscapine (15 mg, three times daily) effectively resolved ACE inhibitor-induced cough in 90% of patients within 4-9 days.[2]

Noscapine in Combination Therapy: Quantitative Data

While extensive data on noscapine in combination therapy is limited, some studies provide valuable insights into its potential for synergistic or additive effects.

Clinical Studies

| Combination | Study Design | Population | Key Findings | Reference |

| Noscapine (30 mg) vs. Dextromethorphan (20 mg) vs. Codeine (20, 30, 60 mg) | Randomized, double-blind, crossover | Patients with chronic stable cough | Noscapine (30 mg) significantly reduced cough frequency (p < 0.001) and intensity compared to placebo. Its efficacy was comparable to dextromethorphan (20 mg) and codeine (60 mg).[13][14] | Matthys et al. |

| Noscapine + Licorice Extract ("Noscough®" syrup) | Randomized controlled trial | COVID-19 outpatients with cough | By day five, 85.48% of patients in the Noscough® group responded to treatment, compared to 79.03% in the diphenhydramine group (p=0.34). The Noscough® group showed significantly better cough-related quality of life and severity scores (p < 0.001).[1][11] | Ebrahimi et al. |

| Noscapine + Chlorpheniramine Maleate | Phase III, randomized, double-blind, active-controlled | Patients with dry, irritating cough and running nose | The study aimed to evaluate the efficacy, safety, and tolerability of this fixed-dose combination. (Full quantitative data not publicly available in the abstract).[15] | N/A |

Preclinical Studies

Currently, there is a paucity of publicly available preclinical studies with quantitative data specifically evaluating the synergistic antitussive effects of noscapine in combination with other common antitussive agents like dextromethorphan or guaifenesin using methods such as isobolographic analysis.

Experimental Protocols for Evaluating Antitussive Efficacy

Standardized preclinical and clinical models are crucial for assessing the efficacy of antitussive agents, both alone and in combination.

Preclinical Model: Citric Acid-Induced Cough in Guinea Pigs

This is a widely used and reliable model for screening antitussive drugs.[16]

-

Animals: Male Hartley guinea pigs.

-

Apparatus: A whole-body plethysmograph chamber equipped with a nebulizer and a microphone to record cough sounds.

-

Procedure:

-

Acclimatize animals to the chamber.

-

Administer the test compound(s) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

-

After a specified pretreatment time, expose the animals to an aerosol of citric acid (e.g., 0.4 M) for a set duration (e.g., 3-10 minutes).[17]

-

Record the number of coughs during and immediately after the exposure period.

-

-

Endpoint: The primary endpoint is the number of coughs. A significant reduction in the number of coughs in the drug-treated group compared to the vehicle group indicates antitussive activity. For combination studies, an isobolographic analysis can be performed to determine if the effect is synergistic, additive, or antagonistic.

Clinical Model: Capsaicin Cough Challenge in Humans

This model is used to assess cough reflex sensitivity in clinical trials.

-

Subjects: Healthy volunteers or patients with chronic cough.

-

Apparatus: A dosimeter-controlled nebulizer to deliver precise doses of capsaicin.

-

Procedure:

-

Subjects inhale single breaths of ascending concentrations of capsaicin aerosol.

-

The number of coughs within a defined period (e.g., 15 seconds) after each inhalation is counted.

-

The challenge is stopped when a predetermined number of coughs is reached (e.g., 2 or 5 coughs, denoted as C2 and C5).

-

-

Endpoint: The primary endpoint is the capsaicin concentration required to elicit C2 or C5. An increase in the C2 or C5 threshold after drug administration indicates a reduction in cough reflex sensitivity.

Future Directions and Conclusion

Noscapine remains a valuable antitussive with a favorable safety profile. While its efficacy as a monotherapy is established, its full potential in combination therapy is yet to be unlocked. The lack of robust preclinical and clinical data on synergistic effects with other common antitussive and mucoactive agents represents a significant research gap.

Future research should focus on:

-

Preclinical Synergy Studies: Conducting well-designed preclinical studies using models like the citric acid-induced cough in guinea pigs to perform isobolographic analysis of noscapine in combination with dextromethorphan, guaifenesin, bromhexine, and antihistamines.

-

Clinical Trials of Combination Products: Designing and executing rigorous randomized controlled trials to evaluate the clinical efficacy and safety of fixed-dose combinations containing noscapine.

-

Elucidation of Signaling Pathways: Further investigation into the downstream signaling cascades of the sigma-1 receptor in the medullary cough center to better understand the molecular basis of noscapine's antitussive action and identify potential targets for synergistic drug development.

By addressing these research questions, the full therapeutic potential of noscapine in the management of cough can be realized, leading to the development of more effective and safer antitussive combination therapies.

References

- 1. Evaluation of noscapine-licorice combination effects on cough relieving in COVID-19 outpatients: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Coughing model by microinjection of citric acid into the larynx in guinea pig] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the antitussive effects of codeine phosphate 20 mg, dextromethorphan 30 mg and noscapine 30 mg using citric acid-induced cough in normal subjects | Semantic Scholar [semanticscholar.org]

- 4. Models used in the development of antitussive drugs | Semantic Scholar [semanticscholar.org]

- 5. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitussive effects of the peripherally restricted GABAB receptor agonist lesogaberan in guinea pigs: comparison to baclofen and other GABAB receptor-selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular calcium regulation among subpopulations of rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the antitussive effects of codeine phosphate 20 mg, dextromethorphan 30 mg and noscapine 30 mg using citric acid-induced cough in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 11. Evaluation of noscapine-licorice combination effects on cough relieving in COVID-19 outpatients: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcium Signaling in Intact Dorsal Root Ganglia: New Observations and the Effect of Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Objectivation of the effect of antitussive agents using tussometry in patients with chronic cough] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of airway remodeling and persistent cough by repeated citric acid exposure in a guinea pig cough model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

Guaifenesin's Expectorant Action in Duopect: A Technical Guide

Introduction

Duopect is a combination medication frequently utilized for the symptomatic relief of productive cough and chest congestion. While it contains multiple active ingredients, this technical guide focuses specifically on the core expectorant action of guaifenesin. Airway mucus hypersecretion is a significant pathophysiological feature in numerous respiratory conditions, including stable chronic bronchitis, leading to reduced pulmonary function and increased risk of infection.[1][2] Guaifenesin is currently the only expectorant approved by the U.S. Food and Drug Administration (FDA) in its Over-the-Counter (OTC) Monograph for loosening phlegm and thinning bronchial secretions.[1][2] This document provides an in-depth examination of the mechanisms, supporting quantitative data, and key experimental protocols relevant to the mucoactive properties of guaifenesin for an audience of researchers and drug development professionals.

Mechanism of Expectorant Action

Guaifenesin's ability to facilitate mucus clearance is understood to occur through two primary mechanisms: a well-established neurogenic reflex and, as suggested by more recent evidence, a direct action on the respiratory epithelium.

1.1 The Gastro-Pulmonary Reflex

The principal pharmacological action of guaifenesin is thought to be mediated by the "gastro-pulmonary reflex".[2] Upon oral administration, guaifenesin acts as a mild irritant to the gastric mucosa, stimulating vagal afferent nerve endings.[2][3] This sensory input triggers a reflex arc within the central nervous system, leading to an increase in parasympathetic efferent activity.[2][4] This, in turn, stimulates glandular exocytosis in the respiratory tract, increasing the volume of airway fluid and hydrating the mucus layer, which decreases its viscosity and facilitates its removal.[2][5][6]

1.2 Direct Action on Airway Epithelium

Beyond the systemic reflex, in vitro studies using differentiated human airway epithelial cells have demonstrated that guaifenesin can act directly at the cellular level.[1][7] This local action involves multiple effects: a dose-dependent suppression of MUC5AC mucin production, a reduction in the viscoelasticity of secreted mucus, and an enhancement of the mucociliary transport rate.[6][8] These findings suggest that guaifenesin directly modulates the properties of mucus and the efficiency of the clearance machinery.[1][9]

Quantitative Data on Guaifenesin's Effects

Clinical and preclinical studies have provided quantitative data supporting the mucoactive effects of guaifenesin. These data are summarized below.

Table 1: In Vitro Effects of Guaifenesin on Human Airway Epithelial Cells Data derived from studies on differentiated human tracheobronchial epithelial cells.[6]

| Parameter Measured | Treatment Duration | Guaifenesin Concentration | Observed Effect |

| Mucin Production/Secretion | 24 hours | 2 µg/mL | Significant suppression |

| 24 hours | 20 µg/mL | Significant suppression | |

| Mucociliary Transport Rate | 6 hours | 2 - 200 µg/mL | Significant enhancement |

| Mucus Viscosity & Elasticity (G)* | 1 hour & 6 hours | 0 - 200 µg/mL | Significant, dose-dependent decrease |

Table 2: In Vivo Effect of Guaifenesin on Mucociliary Clearance Data from a double-blind, crossover trial assessing the clearance of inhaled radioactive tracer particles.[10]

| Subject Group | Measurement Period | Outcome | Statistical Significance |

| Healthy Volunteers (n=8) | First 5 hours post-inhalation | Faster mean rate of particle removal vs. vehicle | Not statistically significant |

| Chronic Bronchitic Patients (n=7) | First 5 hours post-inhalation | Faster mean rate of particle removal vs. vehicle | P < 0.05 |

Table 3: Standard Clinical Dosing of Guaifenesin in Adults Dosage for expectorant action in adults and children 12 years and older.[11][12][13]

| Formulation | Dosage | Frequency | Maximum Daily Dose |

| Immediate-Release | 200 - 400 mg | Every 4 hours | 2.4 g |

| Extended-Release | 600 - 1200 mg | Every 12 hours | 2.4 g |

Key Experimental Protocols

The characterization of guaifenesin's expectorant action relies on specialized in vitro and in vivo experimental models.

3.1 In Vitro Assessment of Mucoactive Properties

A robust method for studying the direct effects of mucoactive agents involves the use of primary human airway epithelial cells cultured at an air-liquid interface (ALI), which mimics the physiological environment of the airway.[7][14]

Methodology:

-

Cell Culture: Primary human bronchial epithelial cells are seeded onto permeable supports and cultured at an ALI for several weeks to allow for differentiation into a mucociliary epithelium.[8]

-

Drug Treatment: Clinically relevant concentrations of guaifenesin are added to the basolateral medium to simulate systemic delivery.[8]

-

Mucin Quantification: Apical secretions are collected, and the concentration of MUC5AC protein is measured using an enzyme-linked immunosorbent assay (ELISA).[8]

-

Mucus Rheology: The viscoelastic properties (elastic modulus G' and viscous modulus G'') of the secreted mucus are measured using a micro- or benchtop rheometer, often with a cone-and-plate or parallel-plate geometry.[8][15]

-

Mucociliary Transport (MCT) Rate: The movement of endogenous cell debris or applied microparticles across the epithelial surface is recorded via video microscopy, and the velocity is calculated.[8][16]

3.2 In Vivo Assessment of Mucociliary Clearance